ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Description
This compound is a structurally complex molecule integrating three key motifs:
1,3,4-Thiadiazole core: A heterocyclic ring known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents .
Sulfanylacetate ester: A functional group that enhances solubility and bioavailability, commonly used to modulate pharmacokinetic properties .
The compound’s synthesis likely involves sequential steps: (i) formation of the 1,3,4-thiadiazole ring via heterocyclization of acylated thiosemicarbazides, (ii) alkylation of the thiol group to introduce the sulfanylacetate moiety, and (iii) conjugation with the azatricyclic fragment via an amide linkage . Purity analysis typically employs TLC and spectroscopic methods (¹H NMR, IR) .
Properties
IUPAC Name |
ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-31-17(28)12-32-22-25-24-21(33-22)23-16(27)10-5-11-26-19(29)14-8-3-6-13-7-4-9-15(18(13)14)20(26)30/h3-4,6-9H,2,5,10-12H2,1H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDHGLHWCJSHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the 1,3-dioxobenzo[de]isoquinoline core, followed by the introduction of the butanoylamino group. The thiadiazole ring is then synthesized and attached to the core structure. Finally, the ethyl ester group is introduced to complete the synthesis .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxobenzoisoquinoline moiety or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The dioxobenzoisoquinoline moiety may interact with DNA or proteins, while the thiadiazole ring could modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Sulfanyl Linkages
- Ethyl 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetate Derivatives (): Structural Difference: Lacks the azatricyclic moiety but shares the thiadiazole-sulfanylacetate backbone. Synthesis: Similar alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate under basic conditions .
- 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic Acid Derivatives (): Structural Difference: Substituted with carbonylamino groups instead of the azatricyclic fragment. Bioactivity: Exhibits dual anticonvulsant and anticancer activity (IC₅₀ values: 10–50 μM in leukemia models) . Pharmacokinetics: Higher hydrophilicity due to carboxylic acid groups, contrasting with the target compound’s ester-based lipophilicity .
Azatricyclic-Containing Compounds
- Naphmethonium (): Structural Difference: Features a bis-azatricyclic system linked via a dimethylaminopentyl chain. Bioactivity: Acts as a muscarinic acetylcholine receptor allosteric modulator, suggesting the azatricyclic moiety’s role in receptor interaction . Synthesis: Employs multi-step alkylation and amidation, paralleling the target compound’s conjugation strategy .
Triazole-Thioether Analogues ()
- Alkyl-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetates: Structural Difference: Replaces the 1,3,4-thiadiazole with a 1,2,4-triazole ring. Physicochemical Properties: Lower logP values compared to the target compound due to fewer aromatic systems .
Key Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison
Discussion of Therapeutic Potential
The target compound’s hybrid structure merges the anticancer thiadiazole framework with the receptor-targeting azatricyclic system . Its ethyl ester group may enhance blood-brain barrier penetration compared to carboxylic acid derivatives . However, its selectivity for cancer cells over normal tissues—a hallmark of ferroptosis-inducing agents ()—remains untested. Future studies should prioritize in vitro cytotoxicity assays (e.g., against OSCC models) and mechanistic studies to assess ferroptosis induction .
Biological Activity
Ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tricyclic structure that is crucial for its biological interactions. The molecular formula is with a molecular weight of approximately 382.4 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| Structure | Tricyclic |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The unique tricyclic structure allows it to bind effectively to these targets, potentially leading to inhibition or activation of biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Some studies suggest that the compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The tricyclic structure and functional groups may play a role in modulating cell signaling pathways related to cancer progression.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several strains of bacteria including E.coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another research effort published in Cancer Letters evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study reported a significant decrease in cell viability at concentrations above 50 µM after 48 hours of treatment, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
